molecular formula C13H17BrO3 B6160486 2-(4-bromophenoxy)-3-ethylpentanoic acid CAS No. 2413867-69-1

2-(4-bromophenoxy)-3-ethylpentanoic acid

Cat. No.: B6160486
CAS No.: 2413867-69-1
M. Wt: 301.2
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Description

2-(4-Bromophenoxy)-3-ethylpentanoic acid is a brominated aromatic carboxylic acid derivative with the molecular formula C₁₃H₁₅BrO₄ and a molecular weight of 301.18 g/mol . Its structure comprises a pentanoic acid backbone substituted with a 4-bromophenoxy group at position 2 and an ethyl group at position 3 (Figure 1). The compound is cataloged under the identifier EN300-205663 and has the CAS registry number 1931933-43-5 .

Properties

CAS No.

2413867-69-1

Molecular Formula

C13H17BrO3

Molecular Weight

301.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-3-ethylpentanoic acid typically involves the following steps:

  • Esterification: The starting materials, 4-bromophenol and 3-ethylpentanoic acid, are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.

  • Purification: The resulting ester is purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography, may be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)-3-ethylpentanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the bromophenoxy group to a corresponding hydroxyl group.

  • Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(4-bromophenoxy)-3-ethylpentanoic acid can be oxidized to form 2-(4-bromophenoxy)-3-ethylpentanoic acid.

  • Reduction: Reduction can yield 2-(4-hydroxyphenoxy)-3-ethylpentanoic acid.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-3-ethylpentanoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-3-ethylpentanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-bromophenoxy)-3-ethylpentanoic acid with structurally or functionally related brominated phenoxy-carboxylic acids.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features CAS Number Key Differences vs. Target Compound References
2-(4-Bromophenoxy)-3-ethylpentanoic acid C₁₃H₁₅BrO₄ 301.18 - 4-Bromophenoxy (C₆H₄BrO) at C2
- Ethyl (C₂H₅) at C3
1931933-43-5 Reference compound
2-(4-Bromophenoxy)propanoic acid C₉H₉BrO₃ 259.07 - 4-Bromophenoxy at C2
- Shorter chain (propanoic acid)
32019-08-2 Shorter carbon backbone; lacks ethyl substituent
2-(4-Bromo-3-methylphenoxy)propanoic acid C₁₀H₁₁BrO₃ 259.10 - 4-Bromo-3-methylphenoxy at C2
- Methyl group on aryl ring
938322-43-1 Methyl substitution on aryl ring; shorter chain
(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid C₁₂H₁₅BrO₄ 301.15 - 4-Bromophenoxy at C2
- Methyl at C4 (stereospecific S-configuration)
Not provided Methyl substituent at C4; stereochemical variation
3-(4-Bromobenzoyl)prop-2-enoic acid C₁₀H₇BrO₃ 269.07 - α,β-unsaturated carbonyl
- 4-Bromobenzoyl group
Not provided Unsaturated backbone; benzoyl instead of phenoxy
4-(4-Bromophenoxy)piperidine hydrochloride C₁₁H₁₃BrNO·HCl 302.60 - Piperidine ring
- Hydrochloride salt
1072944-50-3 Non-carboxylic acid; nitrogen-containing heterocycle

Research Findings

  • Heterocyclic Synthesis: 3-(4-Bromobenzoyl)prop-2-enoic acid has been used to synthesize nicotinate derivatives via reactions with ethyl cyanoacetate, highlighting the utility of brominated enoic acids in generating nitrogen-containing heterocycles .
  • Intermediate Utility: Propanoic acid analogs (e.g., 2-(4-Bromo-3-methylphenoxy)propanoic acid) are documented as intermediates in chemical synthesis, suggesting analogous roles for the target compound .

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